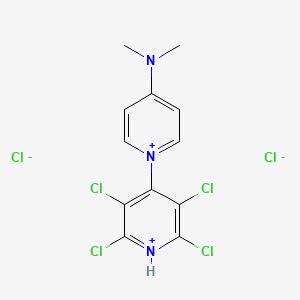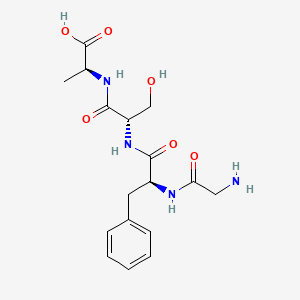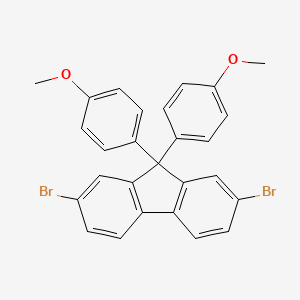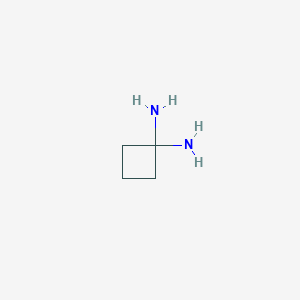
2',3',5',6'-Tetrachloro-4-(dimethylamino)-1,4'-bipyridin-1-ium dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,3’,5’,6’-Tetrachloro-4-(dimethylamino)-1,4’-bipyridin-1-ium dichloride is a chemical compound known for its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5’,6’-Tetrachloro-4-(dimethylamino)-1,4’-bipyridin-1-ium dichloride typically involves the chlorination of precursor compounds under controlled conditions. One common method involves the reaction of a bipyridine derivative with chlorine gas in the presence of a catalyst. The reaction is carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reactive chlorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The final product is then purified through crystallization or other separation techniques.
化学反応の分析
Types of Reactions
2’,3’,5’,6’-Tetrachloro-4-(dimethylamino)-1,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the bipyridine ring.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrachloro-bipyridine derivatives, while reduction can produce partially dechlorinated compounds.
科学的研究の応用
2’,3’,5’,6’-Tetrachloro-4-(dimethylamino)-1,4’-bipyridin-1-ium dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in biochemical assays and studies involving enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
作用機序
The mechanism by which 2’,3’,5’,6’-Tetrachloro-4-(dimethylamino)-1,4’-bipyridin-1-ium dichloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms and dimethylamino group play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
- 2,3,5,6-Tetrachloro-4-pyridinethiol
- 2,3,5,6-Tetrachloroterephthaloyl chloride
Uniqueness
Compared to similar compounds, 2’,3’,5’,6’-Tetrachloro-4-(dimethylamino)-1,4’-bipyridin-1-ium dichloride is unique due to its bipyridine structure and the presence of a dimethylamino group
特性
CAS番号 |
424827-89-4 |
|---|---|
分子式 |
C12H11Cl6N3 |
分子量 |
409.9 g/mol |
IUPAC名 |
N,N-dimethyl-1-(2,3,5,6-tetrachloropyridin-1-ium-4-yl)pyridin-1-ium-4-amine;dichloride |
InChI |
InChI=1S/C12H10Cl4N3.2ClH/c1-18(2)7-3-5-19(6-4-7)10-8(13)11(15)17-12(16)9(10)14;;/h3-6H,1-2H3;2*1H/q+1;;/p-1 |
InChIキー |
ZNHYZTDBZBVELT-UHFFFAOYSA-M |
正規SMILES |
CN(C)C1=CC=[N+](C=C1)C2=C(C(=[NH+]C(=C2Cl)Cl)Cl)Cl.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2,4-Dimethylphenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14246969.png)
![N-[(1H-Benzimidazol-1-yl)methyl]-2-fluorobenzamide](/img/structure/B14246972.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B14246977.png)



![2-[2-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide](/img/structure/B14247004.png)

![Phosphonic acid, [difluoro(phenylseleno)methyl]-, diethyl ester](/img/structure/B14247019.png)

![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14247033.png)
![N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B14247047.png)

![Dichlorobis[(3R)-3,7-dimethyloctyl]silane](/img/structure/B14247057.png)
